4’-O-Benzyloxy Ezetimibe 4’-O-Benzyloxy Ezetimibe
Brand Name: Vulcanchem
CAS No.: 163222-32-0
VCID: VC0134419
InChI: InChI=1S/C31H27F2NO3/c32-24-10-6-22(7-11-24)29(35)19-18-28-30(34(31(28)36)26-14-12-25(33)13-15-26)23-8-16-27(17-9-23)37-20-21-4-2-1-3-5-21/h1-17,28-30,35H,18-20H2/t28-,29+,30-/m1/s1
SMILES: C1=CC=C(C=C1)COC2=CC=C(C=C2)C3C(C(=O)N3C4=CC=C(C=C4)F)CCC(C5=CC=C(C=C5)F)O
Molecular Formula: C31H27F2NO3
Molecular Weight: 499.5 g/mol

4’-O-Benzyloxy Ezetimibe

CAS No.: 163222-32-0

Reference Standards

VCID: VC0134419

Molecular Formula: C31H27F2NO3

Molecular Weight: 499.5 g/mol

4’-O-Benzyloxy Ezetimibe - 163222-32-0

CAS No. 163222-32-0
Product Name 4’-O-Benzyloxy Ezetimibe
Molecular Formula C31H27F2NO3
Molecular Weight 499.5 g/mol
IUPAC Name (3R,4S)-1-(4-fluorophenyl)-3-[(3S)-3-(4-fluorophenyl)-3-hydroxypropyl]-4-(4-phenylmethoxyphenyl)azetidin-2-one
Standard InChI InChI=1S/C31H27F2NO3/c32-24-10-6-22(7-11-24)29(35)19-18-28-30(34(31(28)36)26-14-12-25(33)13-15-26)23-8-16-27(17-9-23)37-20-21-4-2-1-3-5-21/h1-17,28-30,35H,18-20H2/t28-,29+,30-/m1/s1
Standard InChIKey KEYVFYMGVLFXQK-DYIKCSJPSA-N
Isomeric SMILES C1=CC=C(C=C1)COC2=CC=C(C=C2)[C@@H]3[C@H](C(=O)N3C4=CC=C(C=C4)F)CC[C@@H](C5=CC=C(C=C5)F)O
SMILES C1=CC=C(C=C1)COC2=CC=C(C=C2)C3C(C(=O)N3C4=CC=C(C=C4)F)CCC(C5=CC=C(C=C5)F)O
Canonical SMILES C1=CC=C(C=C1)COC2=CC=C(C=C2)C3C(C(=O)N3C4=CC=C(C=C4)F)CCC(C5=CC=C(C=C5)F)O
Synonyms (3R,4S)-1-(4-Fluorophenyl)-3-[(3S)-3-(4-fluorophenyl)-3-hydroxypropyl]-4-[4-(phenylmethoxy)phenyl]-2-azetidinone; (3R,4S)-4-[(4-Benzyloxy)phenyl]-1-(4-fluorophenyl)-3-[(3S)-3-(4-fluorophenyl)-3-hydroxypropyl]-2-azetidinone; 1-(4-Fluorophenyl)-3(R)-[3
PubChem Compound 10577302
Last Modified Nov 11 2021
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